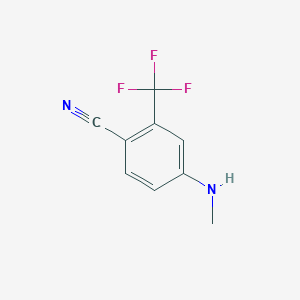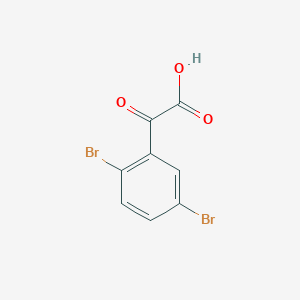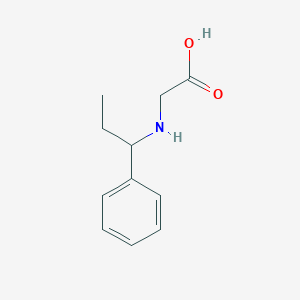
(1-Phenyl-propylamino)-acetic acid
説明
(1-Phenyl-propylamino)-acetic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Phenyl-propylamino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Phenyl-propylamino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Prejunctional Dopamine Receptor Agonist
A compound related to (1-Phenyl-propylamino)-acetic acid, specifically 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone (SK&F 101468), has been identified as a potent and selective prejunctional dopamine receptor agonist. This compound shows potential in inhibiting the constrictor response to electrical stimulation in vascular studies, without stimulating or blocking dopamine-sensitive adenylate cyclase or producing central nervous system stimulation in rats (Gallagher et al., 1985).
2. Spectrophotometric Determination in Pharmaceuticals
The spectrophotometric method has been developed for determining compounds similar to (1-Phenyl-propylamino)-acetic acid in pharmaceuticals. This method is based on the reaction of the compound with specific chemicals, followed by spectrophotometric detection. Such methods are crucial for quality control in pharmaceutical manufacturing (Bazel et al., 2009).
3. Illicit Synthesis Analysis
Research has examined the illicit synthesis of phenyl-2-propanone from phenylacetic acid, which is structurally related to (1-Phenyl-propylamino)-acetic acid. This research is significant in forensic science for identifying and differentiating methods used in the clandestine synthesis of controlled substances (Allen et al., 1992).
4. Catalysis and Chemical Reactions
Studies on group 10 metal complexes, involving compounds similar to (1-Phenyl-propylamino)-acetic acid, have explored their role in catalyzing chemical reactions like protodecarboxylation. Such research provides insights into reaction mechanisms and catalysis in organic chemistry (Woolley et al., 2014).
5. Pest Management
In pest management, the interaction of acetic acid and phenylacetaldehyde (structurally related to (1-Phenyl-propylamino)-acetic acid) has been studied as attractants for trapping pest species of moths. Such research aids in developing more effective and environmentally friendly pest control methods (Landolt et al., 2013).
特性
IUPAC Name |
2-(1-phenylpropylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-10(12-8-11(13)14)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTWJCUPANHZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenyl-propylamino)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



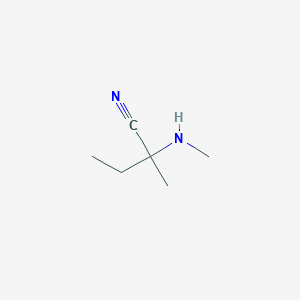
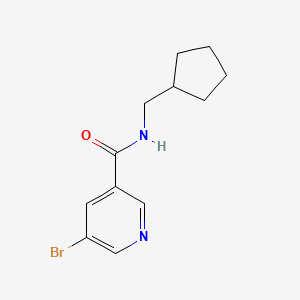
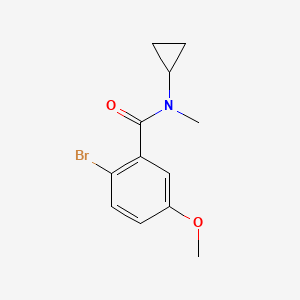
![N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine](/img/structure/B7860592.png)

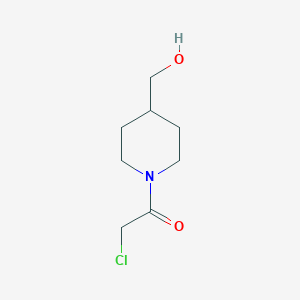
![6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B7860614.png)

![[1-(3-Chloro-phenyl)-ethylamino]-acetic acid](/img/structure/B7860641.png)
![[1-(4-Fluoro-phenyl)-ethylamino]-acetic acid](/img/structure/B7860644.png)
![N-[(4-Hydroxyphenyl)methyl]glycine HCl](/img/structure/B7860651.png)

